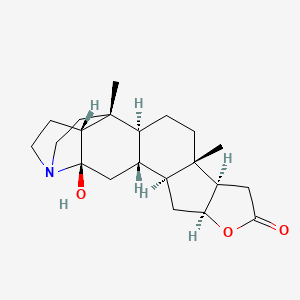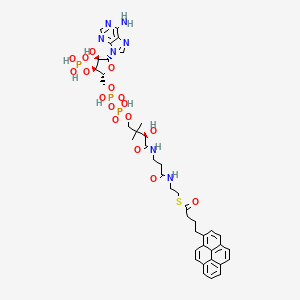![molecular formula C19H17N3O2 B1201257 2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)
2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-5-(2-phenylethylamino)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile, as part of the 1,3-oxazole derivatives, has notable implications in scientific research due to its unique chemical structure and properties. Research indicates that 1,3-oxazole derivatives are pivotal in the synthesis of complex natural molecules and synthetic drugs, with 4-phosphorylated derivatives showing diverse biological activities (Abdurakhmanova et al., 2018). These derivatives are utilized in fine organic synthesis, contributing to the production of pharmaceuticals, dyes, and high-energy materials, showcasing their versatility in industrial applications (Nazarov et al., 2021).
Catalytic Synthesis and Applications
The catalytic synthesis of 1,3-oxazole derivatives, including this compound, has been the subject of systematic appraisals. These derivatives are integral to medicinal, pharmaceutical, agrochemical, and material sciences due to their broad utility and versatility (Shinde et al., 2022). Their synthesis, often involving metal-dependent methodologies, is crucial for developing novel compounds with potential applications in various fields.
Material Science and Luminescence
In material science, the incorporation of 1,3-oxazole derivatives into polymers, such as polymethyl methacrylate, has been explored for improving scintillation properties. These modifications aim to enhance the efficiency, optical transparency, and stability of scintillators, which are vital in radiation detection technologies (Salimgareeva et al., 2005).
Antioxidant and Antimicrobial Properties
Furthermore, the antioxidant and antimicrobial properties of 1,2,4-triazole-3-thione derivatives, which share a similar heterocyclic structure with 1,3-oxazole derivatives, indicate the potential of this compound in biomedical research. These compounds have shown promising results in enhancing the overall condition and biochemical processes, especially in contexts involving high doses of radiation, suggesting their utility in developing therapeutic agents (Kaplaushenko, 2019).
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H17N3O2/c1-23-16-9-7-15(8-10-16)18-22-17(13-20)19(24-18)21-12-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3 |
Clave InChI |
XDDJZSAWXWLKSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N'-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-4-methyl-5-thiazolecarbohydrazide](/img/structure/B1201177.png)

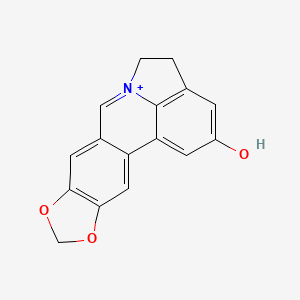
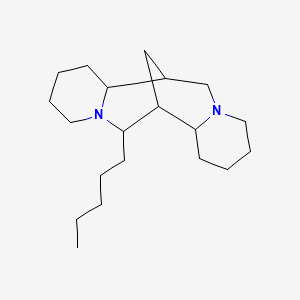


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)
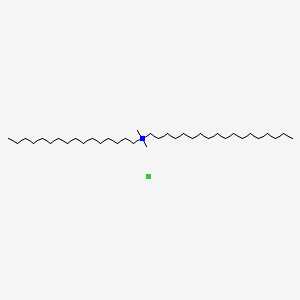
![(4R,5R,6S)-4-[(1R)-1,2-dimethoxyethyl]-2-(furan-2-yl)-5-methoxy-6-(methoxymethyl)-1,3-dioxane](/img/structure/B1201192.png)


